

# An In-depth Technical Guide to Lavendomycin: Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Lavendomycin	
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## **Abstract**

Lavendomycin is a peptide antibiotic produced by the bacterium Streptomyces lavendulae. With a molecular formula of C29H50N10O8 and a molecular weight of approximately 666.78 g/mol, this compound has demonstrated significant activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of lavendomycin. It includes detailed summaries of its antimicrobial efficacy, both in vitro and in vivo, and outlines established experimental protocols for its isolation, characterization, and evaluation. This document aims to serve as a foundational resource for researchers investigating lavendomycin as a potential therapeutic agent.

## **Chemical Structure and Physicochemical Properties**

**Lavendomycin** is a complex peptide antibiotic. Initial studies and database entries have sometimes presented conflicting information regarding its structure, with an alternative harmala alkaloid structure also being associated with the name. However, the compound with demonstrated and well-documented antibacterial activity is the peptide form.



The definitive peptide structure of **lavendomycin** has been elucidated through spectroscopic analysis and total synthesis.[1] Key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C29H50N10O8	[2]
Molecular Weight	666.78 g/mol	[2]
CAS Number	82987-09-5	
Appearance	Colorless crystals	[2]
Solubility	Soluble in water	
Source Organism	Streptomyces lavendulae subsp. brasilicus	[2]

## **Biological Activity**

**Lavendomycin** exhibits potent and selective activity against Gram-positive bacteria. It has shown no significant activity against Gram-negative bacteria or fungi.[2]

## **In Vitro Antimicrobial Activity**

The minimum inhibitory concentration (MIC) of **lavendomycin** has been determined against several Gram-positive bacterial strains using the agar dilution method. The results are presented in the table below.



Test Organism	MIC (μg/mL) on Serum Agar	MIC (μg/mL) on Mueller Hinton Agar	Reference(s)
Staphylococcus aureus 209P JC-1	<0.1	0.39	[2]
Staphylococcus aureus 33	0.39	0.78	[2]
Staphylococcus aureus 47	0.78	1.56	[2]
Staphylococcus epidermidis 59	0.39	0.39	[2]
Staphylococcus epidermidis 87	12.5	12.5	[2]
Streptococcus faecalis 50	>400	>400	[2]

## **In Vivo Efficacy**

The protective effects of **lavendomycin** have been evaluated in experimental infection models in mice. The median effective dose (ED50) was determined for infections caused by Staphylococcus and Streptococcus species.

Test Organism	ED50 (mg/kg)	Reference(s)
Staphylococcus aureus 47	2.33	[2]
Staphylococcus epidermidis 87	1.68	[2]
Streptococcus faecalis 50	13.2	[2]

### **Mechanism of Action**

The precise mechanism of action for **lavendomycin** has not been fully elucidated. However, preliminary studies and its classification as a peptide antibiotic suggest that it may target the



bacterial cell wall.[3] Many antimicrobial peptides with activity against Gram-positive bacteria function by disrupting the integrity of the cell membrane or by interfering with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] Further research is required to identify the specific molecular target and signaling pathways affected by **lavendomycin**.

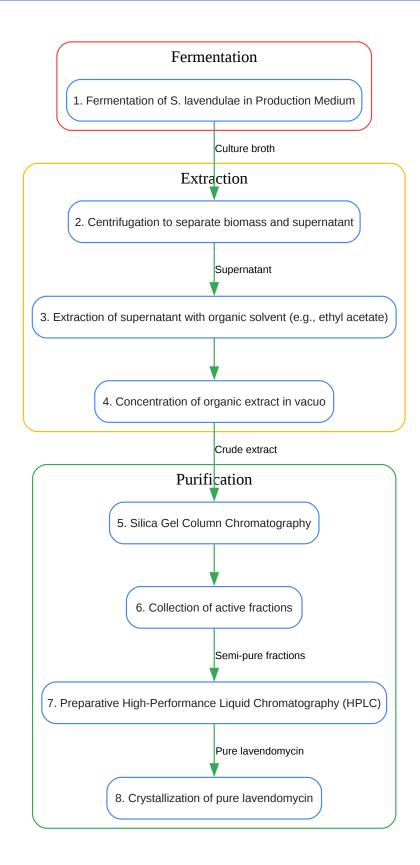
## **Experimental Protocols**

This section provides detailed methodologies for key experiments related to the study of **lavendomycin**.

## **Isolation and Purification of Lavendomycin**

The following protocol is based on the methods described for the isolation of peptide antibiotics from Streptomyces species.[2][6][7]







#### Preparation

1. Prepare serial two-fold dilutions of lavendomycin in a 96-well microtiter plate.

#### Inoculation

- 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
  - 3. Inoculate each well of the microtiter plate with the bacterial suspension.

#### **Incubation & Reading**

- 4. Incubate the plate at 37°C for 18-24 hours.
- 5. Determine the MIC as the lowest concentration of lavendomycin with no visible bacterial growth.



# Cell Culture 1. Seed mammalian cells in a 96-well plate and incubate for 24 hours. **Treatment** 2. Treat cells with various concentrations of lavendomycin. 3. Incubate for a defined period (e.g., 24, 48, or 72 hours). Assay & Measurement 4. Add MTT reagent to each well and incubate. 5. Solubilize formazan crystals with a suitable solvent. 6. Measure absorbance at 570 nm using a microplate reader.

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